Pyridine, 2-(chloromethyl)-3,5-dimethyl-, 1-oxide
CAS No.: 153476-70-1
Cat. No.: VC8243701
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153476-70-1 |
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Molecular Formula | C8H10ClNO |
Molecular Weight | 171.62 g/mol |
IUPAC Name | 2-(chloromethyl)-3,5-dimethyl-1-oxidopyridin-1-ium |
Standard InChI | InChI=1S/C8H10ClNO/c1-6-3-7(2)8(4-9)10(11)5-6/h3,5H,4H2,1-2H3 |
Standard InChI Key | MWFCWXUIMDWPQD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C([N+](=C1)[O-])CCl)C |
Canonical SMILES | CC1=CC(=C([N+](=C1)[O-])CCl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyridine ring with the following substituents (Figure 1):
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Position 2: Chloromethyl group (–CH₂Cl), which confers electrophilic reactivity for nucleophilic substitution reactions .
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Positions 3 and 5: Methyl groups (–CH₃), contributing to steric hindrance and influencing regioselectivity in reactions .
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N-Oxide functional group: Enhances solubility in polar solvents like water and methanol while stabilizing the pyridine ring against electrophilic attack .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(chloromethyl)-3,5-dimethylpyridine 1-oxide typically involves a multi-step process:
Route 1: Chloromethylation of 3,5-Dimethylpyridine N-Oxide
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N-Oxidation: 3,5-Dimethylpyridine is oxidized to its N-oxide using hydrogen peroxide (H₂O₂) in acetic acid at 80°C .
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Chloromethylation: The N-oxide undergoes chloromethylation using chloromethyl methyl ether (CMME) or paraformaldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
Route 2: Direct Oxidation of 2-(Chloromethyl)-3,5-Dimethylpyridine
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Chloromethylation First: 3,5-Dimethylpyridine is chloromethylated at position 2 using thionyl chloride (SOCl₂) or phosgene (COCl₂) .
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N-Oxidation: The intermediate is oxidized with H₂O₂ or m-chloroperbenzoic acid (m-CPBA) .
Table 2: Comparison of Synthetic Routes
Parameter | Route 1 | Route 2 |
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Yield | 63–75% | 55–65% |
Key Reagents | H₂O₂, CMME, ZnCl₂ | SOCl₂, H₂O₂ |
Reaction Time | 4–6 hours | 8–12 hours |
Purity | >95% (HPLC) | >90% (HPLC) |
Reactivity and Applications
Pharmaceutical Intermediates
The compound is a precursor to omeprazole and esomeprazole, which inhibit gastric acid secretion by targeting H⁺/K⁺-ATPase . The chloromethyl group undergoes nucleophilic substitution with benzimidazole sulfides to form the sulfinyl moiety critical for PPI activity .
Genotoxicity Studies
As a potential genotoxic impurity, regulatory limits for residual amounts in drug formulations are stringent. A validated GC-MS method achieves a limit of detection (LOD) of 0.15 ppm and limit of quantification (LOQ) of 0.5 ppm .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 2.35 (s, 6H, CH₃), 4.62 (s, 2H, CH₂Cl), 7.85 (d, 1H, pyridine-H) .
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¹³C NMR: δ 21.4 (CH₃), 45.8 (CH₂Cl), 124.9–150.2 (pyridine-C) .
High-Performance Liquid Chromatography (HPLC)
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